molecular formula C8H12ClNS B2967645 3-Thiophen-2-ylpyrrolidine;hydrochloride CAS No. 2377036-07-0

3-Thiophen-2-ylpyrrolidine;hydrochloride

Cat. No.: B2967645
CAS No.: 2377036-07-0
M. Wt: 189.7
InChI Key: XZMGJYLLRHCTSL-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylpyrrolidine hydrochloride is a heterocyclic organic compound comprising a pyrrolidine ring (a five-membered amine) substituted at the 3-position with a thiophen-2-yl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. This compound is structurally notable for its combination of a nitrogen-containing pyrrolidine and a sulfur-containing thiophene ring, which may influence its electronic properties, reactivity, and biological interactions .

Properties

IUPAC Name

3-thiophen-2-ylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-2,5,7,9H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMGJYLLRHCTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-ylpyrrolidine;hydrochloride typically involves the condensation of thiophene-2-carboxaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-ylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

The compound 3-(Thiophen-2-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H12ClNSC_8H_{12}ClNS . Research into thiophene derivatives has demonstrated a wide range of therapeutic properties, attracting interest from both industry and academia .

Scientific Research Applications

Antimicrobial Activity Thiophene derivatives have shown high antimicrobial activity against various microbial infections .

  • ** ضد*E. coli, P. aeruginosa, S. aureus**: A synthesized compound was screened for antibacterial activity against E. coli, P. aeruginosa, S. aureus, and showed good activity against P. aeruginosa .
  • *** ضد*A. niger and A. clavatus**: The same compound was considered good against A. niger and A. clavatus for antifungal activity .
  • *** ضد*B. cereus, S. dysenteriae and S. typhi**: Some synthesized compounds resulted in wide spectrum antimicrobial activity against all the tested bacteria and fungi .

Corrosion Inhibition
Thiadiazoles, which are heterocyclic compounds, have shown promise as effective corrosion inhibitors for a variety of metals in different environments .

  • 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) has been studied as a corrosion inhibitor for mild steel in a 1 M HCl solution .
  • Results showed that the highest inhibition efficiency of 94.6% was achieved at a 2-TP concentration of 0.5 mM .

Antiseizure and Antinociceptive Evaluation
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been evaluated for their antiseizure and antinociceptive properties .

  • Anticonvulsant properties were investigated using models such as the maximal electroshock (MES), the 6 Hz (32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure models .
  • Analgesic activity was tested using the formalin test for tonic pain and oxaliplatin-induced neuropathic pain .

血脑屏障渗透
A bis(3-methylthiophen-2-yl) methane fragment is a component of the tiagabine structure and is necessary for blood-brain barrier penetration .

表格汇总

ApplicationCompoundDescription
AntimicrobialThiophene derivativesShow high antimicrobial activity against various microbial infections .
Corrosion Inhibition2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)Effective inhibitor for mild steel corrosion in a 1.0 M HCl solution, with an inhibition efficiency of 94.6% at 0.5 mM .
Antiseizure/Antinociceptive3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivativesEvaluated for their antiseizure and antinociceptive properties using various seizure models and pain tests .
Blood-Brain Barrier PenetrationBis(3-methylthiophen-2-yl) methane fragmentNecessary for blood–brain barrier penetration .

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include pyrrolidine and piperidine derivatives substituted with aromatic or heteroaromatic groups. Below is a comparative analysis:

Compound Name Structure Substituents Similarity Score Molecular Weight Key Features
3-Thiophen-2-ylpyrrolidine hydrochloride Pyrrolidine with thiophen-2-yl at position 3, HCl salt Thiophene, pyrrolidine Reference 232.73 g/mol Combines sulfur (thiophene) and nitrogen (pyrrolidine) for potential bioactivity
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride Pyrrolidine with 4-CF₃-phenyl at position 2, HCl salt Trifluoromethylphenyl, pyrrolidine 1.00 279.72 g/mol Electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability
N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine hydrochloride Ethylamine backbone with thiophen-2-yl and 2-chlorobenzyl groups, HCl salt Thiophene, chlorobenzyl 0.74 298.22 g/mol Benzyl-thiophene hybrid with potential CNS activity due to aromatic interactions
SS13 [(2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride] Tridecyl chain at pyrrolidine position 2, diol groups, HCl salt Long alkyl chain, diol 0.60 ~400 g/mol (estimated) Amphiphilic structure enables membrane interaction; induces apoptosis


Key Observations :

  • Electronic Effects : The thiophen-2-yl group in the target compound provides π-conjugation and sulfur-based reactivity, contrasting with the electron-withdrawing CF₃ group in the trifluoromethylphenyl analog .
  • Biological Activity : SS13 hydrochloride’s long alkyl chain and diol groups enable intrinsic apoptotic pathway activation, a feature absent in the target compound, which lacks hydroxyl moieties .
  • Synthetic Accessibility : Thiophene-containing analogs (e.g., N-(2-chlorobenzyl)-2-(thiophen-2-yl)ethanamine) are synthesized via nucleophilic substitution or coupling reactions, similar to methods for the target compound .
Pharmacological and Toxicological Comparisons
  • Donepezil Hydrochloride: A structurally distinct pyrrolidine derivative (acetylcholinesterase inhibitor) highlights how substituent variation (e.g., benzylpiperidine in donepezil) dictates target specificity. The target compound’s thiophene may limit cholinesterase affinity compared to donepezil’s aromatic indanone group .
Analytical and Physicochemical Properties

Analytical Methods :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–280 nm) is commonly used for pyrrolidine derivatives, as validated for amitriptyline and bamifylline hydrochlorides .

  • Stability : Hydrochloride salts generally exhibit superior solution stability compared to free bases, as seen in amitriptyline hydrochloride (stable for >24 hours at 25°C) .

Physicochemical Data :

Parameter 3-Thiophen-2-ylpyrrolidine HCl (R)-2-(4-CF₃-phenyl)pyrrolidine HCl SS13 HCl
LogP (predicted) 1.8–2.2 3.1–3.5 4.0–4.5
Solubility (H₂O) >50 mg/mL 10–20 mg/mL <5 mg/mL
pKa (amine) ~9.5 ~8.9 ~10.2

Notes:

  • The target compound’s higher water solubility aligns with its smaller substituents versus SS13’s hydrophobic tridecyl chain .
  • LogP differences reflect substituent hydrophobicity: CF₃-phenyl > thiophene > diol .

Biological Activity

3-Thiophen-2-ylpyrrolidine;hydrochloride (TPH) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9H13ClNS
Molecular Weight: 206.73 g/mol
Melting Point: 215-220 °C
Solubility: Soluble in water

The compound features a thiophene ring fused with a pyrrolidine moiety, which contributes to its biological activity through various biochemical interactions.

This compound exhibits its biological effects through several mechanisms:

  • Antimicrobial Activity: TPH has demonstrated significant antibacterial and antifungal properties, outperforming traditional antibiotics like penicillin and ampicillin in certain assays.
  • Anticancer Properties: Preliminary studies indicate that TPH can inhibit cancer cell proliferation by interfering with cellular pathways such as the kynurenine pathway. It may also affect tubulin polymerization, similar to known anticancer agents .
  • Neuroprotective Effects: Research suggests potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's due to its ability to modulate neurotransmitter systems and reduce oxidative stress.

Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity Effectiveness References
AntibacterialMore effective than penicillin
AntifungalSignificant activity observed
AnticancerInhibits cell proliferation
NeuroprotectivePotential benefits in models of neurodegeneration
AnticonvulsantEffective in seizure models

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated TPH against various bacterial strains, revealing that it inhibited growth more effectively than standard antibiotics. This suggests its potential as a new antimicrobial agent.
  • Cancer Cell Studies:
    In vitro studies showed that TPH significantly reduced the viability of cancer cells through apoptosis induction. The compound's mechanism involved disruption of tubulin dynamics, akin to established chemotherapeutics .
  • Neuroprotection:
    Experimental models for neurodegenerative diseases indicated that TPH could reduce neuroinflammation and oxidative stress markers, suggesting its utility in treating conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Key aspects include:

  • Absorption: Rapidly absorbed due to its solubility.
  • Distribution: Exhibits good tissue penetration owing to its lipophilicity.
  • Metabolism: Primarily metabolized in the liver, with potential for reactive metabolite formation.
  • Excretion: Predominantly eliminated via urine after hepatic metabolism .

Safety and Toxicity

While TPH exhibits promising biological activities, safety evaluations are crucial. Preliminary toxicity studies indicate acceptable safety margins at therapeutic doses, with no significant hepatotoxicity or neurotoxicity observed in animal models . Further comprehensive toxicological assessments are warranted to establish safety profiles for clinical applications.

Q & A

Q. How can researchers optimize the synthesis of 3-Thiophen-2-ylpyrrolidine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent selection, and catalyst efficiency. Computational tools like quantum chemical calculations can predict reaction pathways and intermediates, reducing trial-and-error experimentation . For purification, recrystallization using solvents with varying polarities or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) can enhance purity. Purity validation via HPLC (e.g., using a C18 column and UV detection at 254 nm) is recommended, as demonstrated in analogous hydrochloride analyses .

Q. What analytical techniques are essential for characterizing 3-Thiophen-2-ylpyrrolidine hydrochloride?

  • Methodological Answer : A multi-technique approach ensures robust characterization:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm molecular structure and assess proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • HPLC : Reverse-phase chromatography with UV detection (method adapted from Tizanidine Hydrochloride analysis: mobile phase = 0.1% trifluoroacetic acid in acetonitrile/water, flow rate = 1.0 mL/min) .
  • X-ray Crystallography : If single crystals are obtained, compare with PubChem-derived crystallographic data for structural validation .

Q. What safety protocols are critical when handling 3-Thiophen-2-ylpyrrolidine hydrochloride in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated waste and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can computational modeling accelerate the design of novel derivatives of 3-Thiophen-2-ylpyrrolidine hydrochloride?

  • Methodological Answer :
  • Reaction Path Simulations : Use density functional theory (DFT) to model reaction mechanisms and identify energy barriers .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.
  • Data Integration : Combine computational outputs with experimental results to prioritize derivatives for synthesis. For example, ICReDD’s feedback loop between computation and experimentation minimizes resource consumption .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with PubChem’s experimental data for analogous compounds .
  • Crystallographic Confirmation : If NMR/MS data are ambiguous, attempt single-crystal X-ray diffraction.
  • Dynamic NMR (DNMR) : Assess conformational dynamics (e.g., hindered rotation of thiophene-pyrrolidine bonds) causing signal splitting .

Q. What strategies enhance reproducibility in scaled-up synthesis of 3-Thiophen-2-ylpyrrolidine hydrochloride?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and intermediate stability.
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stoichiometry, mixing rates) affecting yield .
  • Batch-to-Batch Consistency : Adhere to ISO/IEC 17043 standards for quality control, as seen in LGC-certified protocols .

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